molecular formula C17H14ClNO4 B339095 2-(2-Chlorophenyl)-2-oxoethyl 3-(acetylamino)benzoate

2-(2-Chlorophenyl)-2-oxoethyl 3-(acetylamino)benzoate

Cat. No. B339095
M. Wt: 331.7 g/mol
InChI Key: BXBOJSOQMGHPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetamidobenzoic acid [2-(2-chlorophenyl)-2-oxoethyl] ester is an amidobenzoic acid.

Scientific Research Applications

Synthesis and Applications in Chemical Reactions

  • This compound is used in the synthesis of indolizine derivatives containing an anthranilic acid ester moiety, contributing to the advancement of organic chemistry and potentially useful for pharmaceutical applications (Romanov et al., 2011).
  • It has been incorporated in the synthesis of new quinazolines, which are explored for their potential antimicrobial agents (Desai et al., 2007).

Chemical Structure and Analysis

  • Investigations into the molecular structure, hyperpolarizability, and orbital analysis of derivatives like 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate provide valuable insights for material science and molecular electronics (Chidan Kumar et al., 2014).
  • The crystal structures and computational analyses of derivatives have been studied to understand their potential applications in designing new materials (Alamro et al., 2021).

Medical and Biological Research

  • Some derivatives have shown promise in cytotoxicity studies against cancer cell lines, indicating potential in cancer research (Liu et al., 2011).
  • Its derivatives are also being explored for antioxidant properties, which could have implications in pharmaceutical and nutritional research (Then et al., 2017).

Photopolymerization and Material Science

  • Research into one-component polymeric photoinitiators using derivatives of this compound could revolutionize the field of photopolymerization, impacting material science and engineering (Temel et al., 2009).

properties

Product Name

2-(2-Chlorophenyl)-2-oxoethyl 3-(acetylamino)benzoate

Molecular Formula

C17H14ClNO4

Molecular Weight

331.7 g/mol

IUPAC Name

[2-(2-chlorophenyl)-2-oxoethyl] 3-acetamidobenzoate

InChI

InChI=1S/C17H14ClNO4/c1-11(20)19-13-6-4-5-12(9-13)17(22)23-10-16(21)14-7-2-3-8-15(14)18/h2-9H,10H2,1H3,(H,19,20)

InChI Key

BXBOJSOQMGHPHX-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)OCC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)OCC(=O)C2=CC=CC=C2Cl

solubility

43 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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